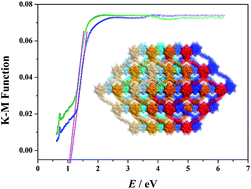Electrochemical and diffuse reflectance study on tetrahedral ε-Keggin-based metal–organic frameworks†
RSC Advances Pub Date: 2017-06-20 DOI: 10.1039/C7RA04771A
Abstract
Herein, two new polyoxometalate-based metal–organic frameworks consisting of Zn-ε-Keggin nodes and semi-rigid organic linkers, [TBA]3[PMo8VMo4VIO36(OH)4Zn4][CPBPC]2 (1) and [TBA]3[PMo8VMo4VIO37(OH)3Zn4][PTABAB][HPTABAB]·7H2O (2) (where CPBPC = 4′-(4-carboxylatophenoxy)-[1,1′-biphenyl]-4-carboxylate and PTABAB = 4,4′-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))dibenzoate), were successfully synthesized. In 1, Zn-ε-Keggin units were bridged by CPBPC fragments to form an eight-fold interpenetrating framework with diamond topology. In 2, the adjacent 2D layers are constructed from Zn-ε-Keggin units and PTABAB moieties interlocked with each other to generate a double layer, which was further packed in an AAA sequence. The electrochemical behaviours of these two compounds were studied, and they exhibit good electrocatalytic activities towards the reduction of nitrite ions. Moreover, their diffuse reflectance was also investigated to obtain their bandgaps of around 1.1 eV, suggesting that they are potential and promising semiconductor materials.


Recommended Literature
- [1] Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts†
- [2] Synthesis and characterization of compounds with the Al–O–X (X = Si, P, C) structural motif†
- [3] The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†
- [4] Retraction: Effect of temperature and large guest molecules on the C–H symmetric stretching vibrational frequencies of methane in structure H and I clathrate hydrates
- [5] Defect structure and percolation in the packing of bidispersed particles on a sphere†
- [6] The hydroxylation of phenols by the photolysis of hydrogen peroxide in aqueous media
- [7] Engineered 3D environments to elucidate the effect of environmental parameters on drug response in cancer†
- [8] Back matter
- [9] β-Iminoenolate boron complex with terminal triphenylamine exhibiting polymorphism and mechanofluorochromism†
- [10] Effects of UV radiation on aquatic ecosystems and interactions with other environmental factors

Journal Name:RSC Advances
Research Products
-
CAS no.: 13194-60-0
-
CAS no.: 124387-19-5









